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molecular formula CBr3F B1329301 Tribromofluoromethane CAS No. 353-54-8

Tribromofluoromethane

Cat. No. B1329301
M. Wt: 270.72 g/mol
InChI Key: IHZAEIHJPNTART-UHFFFAOYSA-N
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Patent
US08518916B2

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (500 mg, 2.52 mmol), triphenylphosphine (808 mg, 3.02 mmol) and tribromofluoromethane (818 mg, 3.02 mmol) in 50 mL of anhydrous THF was added dropwise a solution of diethylzinc (1 M in hexane, 3.02 mL, 3.02 mmol) stirring at r.t. After 2.5 h, the reaction mixture was quenched with MeOH (10 mL), stirred for 30 min., evaporated to dryness in vacuo. Purification was carried out by automated flash liquid chromatography (Horizon™-Biotage) eluting with Petroleum Ether-EtOAc gradient from 95:5:0 to 90:10 to afford the title compound (326 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
808 mg
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
3.02 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:34][C:35](Br)(Br)[F:36].C([Zn]CC)C>C1COCC1>[Br:34][C:35]([F:36])=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
808 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
818 mg
Type
reactant
Smiles
BrC(F)(Br)Br
Name
Quantity
3.02 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with MeOH (10 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with Petroleum Ether-EtOAc gradient from 95:5:0 to 90:10

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC(=C1CCN(CC1)C(=O)OC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 326 mg
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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